Computed Lipophilicity (XLogP3) Defines a Meaningful Physicochemical Difference Between 4-yl and 5-yl Benzodioxole Isomers
The 4-yl benzodioxole isomer (target compound) exhibits a computed XLogP3 of 1.5, which is 0.2 log units lower than the 5-yl isomer (XLogP3 1.7) [1]. This difference, while modest, is reproducible across the PubChem computational pipeline and indicates the 4-yl substitution pattern imparts marginally lower lipophilicity, which can influence membrane permeability and non-specific protein binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (PubChem 2025 release) |
| Comparator Or Baseline | 5-yl positional isomer (CAS 353779-52-9, CID 738607): XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = –0.2 |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release; identical molecular formula C₁₄H₁₄N₂O₂, MW 242.27 g/mol |
Why This Matters
Even a 0.2 log unit change in lipophilicity can shift a fragment's position on the property–activity landscape, dictating whether it falls within the 'drug-likeness' zone for fragment-based lead discovery.
- [1] PubChem Compound Summary, CID 43583689, XLogP3-AA value = 1.5. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary, CID 738607, XLogP3 value = 1.7. National Center for Biotechnology Information, 2025. View Source
